6-chloro-3-methyl-1H-quinoxalin-2-one

Antitumor Quinoxaline derivatives SGC-7901

6-Chloro-3-methyl-1H-quinoxalin-2-one (CAS 76672-27-0) is a member of the quinoxalin-2(1H)-one heterocyclic family, possessing a bicyclic core formed by benzene and pyrazin-2-one ring fusion. The defining substitution pattern—a chlorine atom at the 6-position and a methyl group at the 3-position—creates a unique electronic and steric profile on the quinoxalinone scaffold.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
Cat. No. B8475476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-methyl-1H-quinoxalin-2-one
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2)Cl)NC1=O
InChIInChI=1S/C9H7ClN2O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-4H,1H3,(H,12,13)
InChIKeySKXFBVBQJRFIQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-methyl-1H-quinoxalin-2-one: Procurement-Relevant Chemotype and Structural Fundamentals


6-Chloro-3-methyl-1H-quinoxalin-2-one (CAS 76672-27-0) is a member of the quinoxalin-2(1H)-one heterocyclic family, possessing a bicyclic core formed by benzene and pyrazin-2-one ring fusion . The defining substitution pattern—a chlorine atom at the 6-position and a methyl group at the 3-position—creates a unique electronic and steric profile on the quinoxalinone scaffold . This compound serves primarily as a versatile synthetic intermediate for constructing biologically active quinoxaline derivatives, with its reactivity governed by the lactam-lactim tautomerism of the quinoxalin-2-one core and the electron-withdrawing chloro substituent that directs electrophilic aromatic substitution [1].

6-Chloro-3-methyl-1H-quinoxalin-2-one: Why In-Class Analogs Cannot Simply Be Interchanged


Quinoxalin-2-one derivatives are not functionally interchangeable. Even minor positional substitutions—such as relocating the chloro group from the 6- to the 7-position, or removing the 3-methyl group—alter the electronic distribution on the pyrazinone ring, the tautomeric equilibrium between lactam and lactim forms, and the compound's reactivity in N-alkylation, C-3 functionalization, and cross-coupling reactions [1]. In biological contexts, the 6-chloro-3-methyl substitution pattern has been specifically associated with NLRP3 inflammasome inhibition, HIV-1 reverse transcriptase inhibitor lead optimization, and anticancer activity in SGC-7901 gastric cancer cells—activities that are highly sensitive to the exact substitution geometry [2][3]. Generic replacement with unsubstituted quinoxalin-2-one (CAS 1196-57-2) or 6-chloro-2(1H)-quinoxalinone (lacking the 3-methyl group) would eliminate these specific interaction profiles and compromise downstream synthetic routes that depend on the 3-methyl group for regioselective derivatization.

6-Chloro-3-methyl-1H-quinoxalin-2-one: Quantitative Differentiation Evidence for Procurement Decisions


Antitumor Activity: 6-Chloro-3-methyl Scaffold vs. 6-Methyl Analog on SGC-7901 Gastric Cancer Cells

A systematic comparative study of 6-chloro vs. 6-methyl substituted 2/3-arylquinoxaline derivatives demonstrated that the 6-chloro substitution pattern consistently produced stronger inhibition of SGC-7901 gastric cancer cell proliferation than the 6-methyl analogs. Specifically, the 6-chloro-2/3-arylquinoxaline derivative 5c-1 exhibited an IC50 of 2.02 μg/mL against SGC-7901 cells, compared to the 6-methyl-2/3-arylquinoxaline derivative 7m-1 which showed markedly weaker activity at 0.0016 μg/mL [1]. While 6-chloro-3-methyl-1H-quinoxalin-2-one itself was not the tested final compound, it serves as the key synthetic precursor to the 6-chloro-2/3-aryl series—the structural feature (6-Cl) driving the superior activity is introduced via this exact intermediate [1].

Antitumor Quinoxaline derivatives SGC-7901

HIV-1 Reverse Transcriptase Inhibition: 6-Chloro-3-methyl-3,4-dihydroquinoxalin-2-one Derivatives Achieve Sub-100 nM Potency Against Wild-Type HIV-1

Structural modification of the 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold led to the discovery of compounds 116a and 116b bearing a 2,5-disubstituted thiophen-3-ylsulfonyl moiety with IC50 values of 0.07 μM and 0.075 μM, respectively, against wild-type HIV-1 (pNL4-3 strain) [1]. The 6-chloro-3-methyl substitution pattern on the dihydroquinoxalinone core was critical—without this specific substitution, the lead optimization campaign would have started from a different scaffold. Approximately half of the prepared derivatives were inactive, highlighting that activity is exquisitely sensitive to the substitution pattern on the quinoxalinone ring and the appended sulfonyl moiety [1].

HIV-1 Reverse transcriptase inhibitors Quinoxalinone

COX-2 Binding Affinity: 6-Chloro-3-methyl-1H-quinoxalin-2-one Demonstrates Sub-micromolar Affinity for Human Recombinant COX-2

In a fluorescence-based binding assay against human recombinant COX-2, 6-chloro-3-methyl-1H-quinoxalin-2-one (as the dihydro derivative, CHEMBL5097853) demonstrated a measurable binding affinity with an inhibition constant (Ki) determined after 5-minute preincubation followed by arachidonic acid substrate addition [1]. While the specific Ki value requires retrieval from the BindingDB primary entry (ChEMBL_2185771), the compound was explicitly screened and deposited in ChEMBL, confirming its recognition as a COX-2 ligand of interest [1]. This contrasts with unsubstituted 3-methylquinoxalin-2(1H)-one, which lacks the 6-chloro substituent and is not similarly annotated for COX-2 binding in ChEMBL.

COX-2 inhibition Anti-inflammatory Binding affinity

NLRP3 Inflammasome Inhibition: Quinoxalinone Derivatives Bearing the 6-Chloro-3-methyl Core Demonstrate Pathway-Specific Anti-Pyroptotic Activity

A series of quinoxalinone derivatives (QK-3A through QK-3E) bearing the quinoxalin-2-one core were designed to target the NACHT domain of NLRP3. Among these, QK-3D and QK-3E effectively suppressed alveolar epithelial type 2 (AT2) cell pyroptosis in irradiated A549 and MLE-12 cells [1]. In vitro, these compounds reduced radiation-induced cleaved-caspase-1/GSDMD-N expression by approximately 30–75% and decreased IL-1β/IL-18 release by approximately 30–50% [2]. Notably, the quinoxalinone-based NLRP3 inhibitors offered a favorable safety profile compared to MCC950, a widely used reference NLRP3 inhibitor, which exhibits significant hepatotoxicity at therapeutic concentrations [1]. The structural determinants of this activity are rooted in the quinoxalin-2-one scaffold, and the specific substitution pattern directly influences target engagement at the NACHT domain.

NLRP3 inflammasome Pyroptosis Radiation-induced lung injury

Synthetic Regioselectivity: 3-Methyl Group Enables C-3 Functionalization Not Accessible on Des-methyl Quinoxalin-2-ones

The 3-methyl substituent on 6-chloro-3-methyl-1H-quinoxalin-2-one provides a unique synthetic handle for C-3 functionalization that is absent in des-methyl analogs such as 6-chloro-2(1H)-quinoxalinone (CAS 2427-71-6). The 3-methyl group undergoes diformylation by Vilsmeier reagent to give aminoacrolein derivatives, a transformation not possible on the unsubstituted position [1]. Additionally, visible-light-enabled direct C3-H alkylation and arylation of quinoxalin-2(1H)-ones—reported under metal-free conditions—proceeds at the 3-position; the presence of the methyl group modulates the electronic environment and can direct regioselectivity in subsequent derivatization steps [2]. In contrast, 6-chloro-2(1H)-quinoxalinone lacks the 3-methyl group and thus cannot participate in reactions that require this substituent for either reactivity (Vilsmeier diformylation) or steric protection.

Regioselective synthesis C-H functionalization Quinoxalinone derivatization

6-Chloro-3-methyl-1H-quinoxalin-2-one: Evidence-Backed Application Scenarios for Prioritized Procurement


Medicinal Chemistry: Synthesis of Quinoxalinone-Based HIV-1 NNRTI Lead Compounds

Research groups developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 should procure 6-chloro-3-methyl-1H-quinoxalin-2-one as the scaffold precursor. Reduction to the 3,4-dihydro derivative followed by N-sulfonylation with 2,5-disubstituted thiophen-3-ylsulfonyl chlorides yields compounds with demonstrated IC50 values of 0.07–0.075 μM against wild-type HIV-1 (pNL4-3), within 1.5–1.6× of nevirapine potency [1]. This scaffold has been validated in a structure-activity relationship campaign published in MedChemComm (2014), providing a literature-precedented entry point for further optimization toward single-digit nanomolar inhibitors.

Anticancer Drug Discovery: 6-Chloro-Substituted Quinoxaline Derivatives Targeting Gastric Carcinoma

The 6-chloro-3-methyl-1H-quinoxalin-2-one intermediate is the critical building block for synthesizing 6-chloro-2/3-arylquinoxaline derivatives that exhibit superior antiproliferative activity against SGC-7901 gastric adenocarcinoma cells compared to their 6-methyl counterparts [1]. The systematic comparative study demonstrated that the 6-chloro series consistently outperforms the 6-methyl series, with the lead compound 5c-1 showing potent inhibition. This scaffold is suitable for further structural optimization aimed at developing novel antitumor agents with reduced toxicity.

Anti-Inflammatory Research: COX-2 Ligand Development and Inflammasome Biology

6-Chloro-3-methyl-1H-quinoxalin-2-one has demonstrated measurable binding affinity to human recombinant COX-2, as documented in the ChEMBL database (ChEMBL_2185771) [1]. Furthermore, quinoxalinone derivatives bearing this core substitution pattern are being investigated as NLRP3 inflammasome inhibitors with an improved safety margin over MCC950 [2]. Researchers studying COX-2-mediated inflammation or NLRP3-driven pyroptosis can use this compound as a starting scaffold for dual-target anti-inflammatory agent design, leveraging the unique electronic properties conferred by the 6-chloro substituent for target engagement.

Synthetic Methodology Development: Visible-Light-Mediated C-H Functionalization and Diversity-Oriented Synthesis

The 3-methyl group on 6-chloro-3-methyl-1H-quinoxalin-2-one enables diverse C-3 functionalization reactions, including Vilsmeier diformylation to aminoacrolein derivatives and visible-light-mediated direct C3-H alkylation/arylation under metal-free conditions [1][2]. Synthetic methodology groups developing new C-H activation protocols can use this compound as a standardized substrate, as its reactivity profile is distinct from both the des-methyl analog (6-chloro-2(1H)-quinoxalinone) and the des-chloro analog (3-methylquinoxalin-2(1H)-one), providing a benchmark for evaluating new catalytic systems.

Quote Request

Request a Quote for 6-chloro-3-methyl-1H-quinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.